Molecular Weight and Formula Differentiation vs. Unsubstituted 4,7-Diazaspiro[2.5]octane
The presence of the oxetane moiety in 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane results in a significant increase in molecular weight and a change in molecular formula compared to the unsubstituted 4,7-diazaspiro[2.5]octane core, directly impacting its physicochemical properties. The target compound has a molecular weight of 168.24 g/mol and a formula of C9H16N2O, whereas the parent core has a molecular weight of 112.17 g/mol and a formula of C6H12N2 . This 56.07 g/mol increase and the addition of a polar oxygen atom are critical for enhancing solubility, reducing lipophilicity, and modulating permeability [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 168.24 g/mol |
| Comparator Or Baseline | 4,7-Diazaspiro[2.5]octane: 112.17 g/mol |
| Quantified Difference | +56.07 g/mol (+50%) |
| Conditions | Theoretical calculation based on molecular formula (C9H16N2O vs. C6H12N2) |
Why This Matters
This substantial difference in molecular weight and polarity is a primary driver for procurement when a specific oxetane-containing scaffold is required for a medicinal chemistry program.
- [1] Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. https://doi.org/10.1021/jm9018788 View Source
